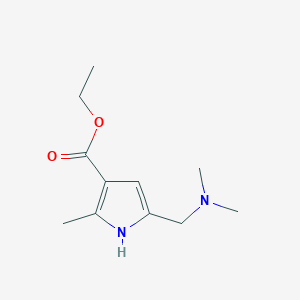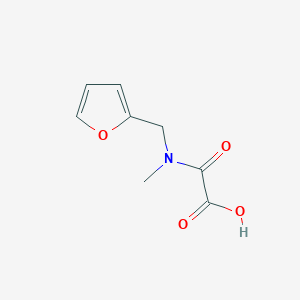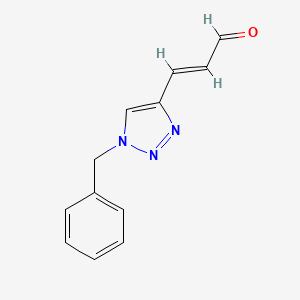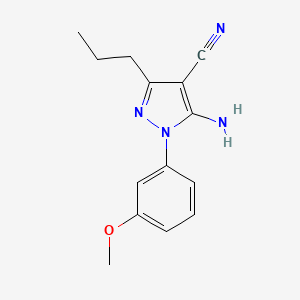![molecular formula C9H4N2O3 B12873177 2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
2-Cyanobenzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H4N2O3. It is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitriles in the presence of a base, such as quaternary ammonium hydroxide . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanobenzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, quaternary ammonium hydroxide, and various aryl and heteroaryl halides . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted oxazoles, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-Cyanobenzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic activities.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyanobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Cyanobenzo[d]oxazole-5-carboxylic acid can be compared with other similar compounds in the oxazole family, such as:
- 2-Aminobenzo[d]oxazole-5-carboxylic acid
- 2-Methylbenzo[d]oxazole-5-carboxylic acid
- 2-Phenylbenzo[d]oxazole-5-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of a cyano group and a carboxylic acid group in this compound contributes to its distinct properties and applications .
Propriétés
Formule moléculaire |
C9H4N2O3 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
2-cyano-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H4N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,(H,12,13) |
Clé InChI |
LBBHCNIVZRJHDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)

![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)



![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
